
2-Bromo-1-(bromomethyl)-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(bromomethyl)-1-methylcyclopropane is an organic compound that belongs to the class of cyclopropanes. It is characterized by a three-membered cyclopropane ring substituted with two bromine atoms and a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method is the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds efficiently, yielding the desired product in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more sustainable brominating agents is often considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(bromomethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted cyclopropanes.
Elimination: Formation of alkenes.
Oxidation: Formation of cyclopropanones or carboxylic acids.
Reduction: Formation of cyclopropylmethanes.
Aplicaciones Científicas De Investigación
2-Bromo-1-(bromomethyl)-1-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(bromomethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropene: A compound with a similar bromine and methyl substitution but with a different ring structure.
2-Bromo-1,3-bis(bromomethyl)benzene: Another brominated compound with multiple bromomethyl groups but on a benzene ring.
Uniqueness
2-Bromo-1-(bromomethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it distinct from other brominated compounds with different ring structures or substitution patterns .
Propiedades
Fórmula molecular |
C5H8Br2 |
|---|---|
Peso molecular |
227.92 g/mol |
Nombre IUPAC |
2-bromo-1-(bromomethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C5H8Br2/c1-5(3-6)2-4(5)7/h4H,2-3H2,1H3 |
Clave InChI |
RHKKJPVXVNWTTN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


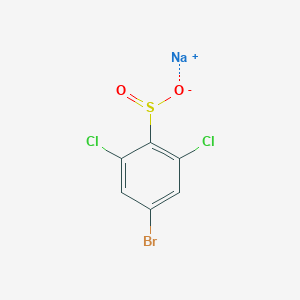

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
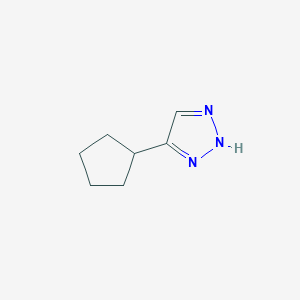
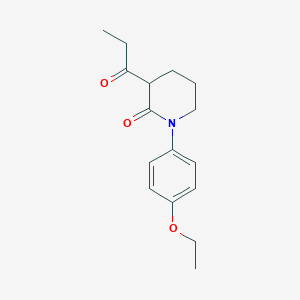
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
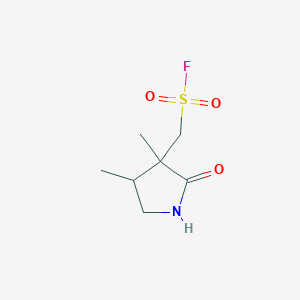
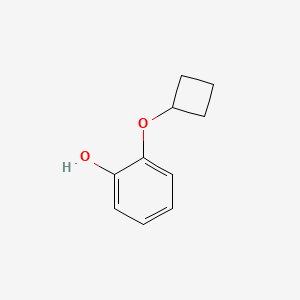

![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
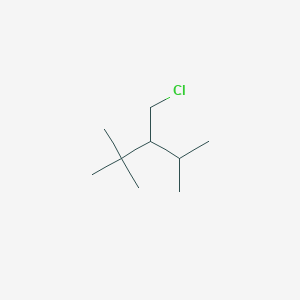
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
